

Unveiling the Molecular Architecture: A Spectroscopic Validation of 2,2-Difluorocyclopropanecarboxylic Acid

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Compound of Interest

Compound Name: 2,2-Difluorocyclopropanecarboxylic acid

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis of **2,2-Difluorocyclopropanecarboxylic acid**, a valuable fluorinated building block in medicinal chemistry. Through a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a comprehensive validation of its structure, benchmarked against its non-fluorinated analog, cyclopropanecarboxylic acid.

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, making fluorinated compounds highly sought after in pharmaceutical research. **2,2-Difluorocyclopropanecarboxylic acid**, with its strained three-membered ring and gem-difluoro substitution, presents a unique structural motif. Spectroscopic analysis provides the definitive evidence for its molecular framework.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,2-Difluorocyclopropanecarboxylic acid** and the reference compound, cyclopropanecarboxylic acid.

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2,2-Difluorocyclopropanecarboxylic acid	~ 2.5 (1H), ~ 1.9 (2H)	m, m	CH, CH_2
cyclopropanecarboxylic acid	1.55 (1H), 1.05 (2H), 0.90 (2H)	m, m, m	CH, CH_2 , CH_2

Table 2: ^{13}C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
2,2-Difluorocyclopropanecarboxylic acid	~ 170 , ~ 110 (t), ~ 25 (t), ~ 20	C=O, CF_2 , CH_2 , CH
cyclopropanecarboxylic acid	180.9, 13.5, 8.5	C=O, CH, CH_2

Table 3: IR Spectral Data

Compound	Wavenumber (cm^{-1})	Assignment
2,2-Difluorocyclopropanecarboxylic acid	~ 3100 (broad), ~ 1710 , ~ 1200	O-H stretch, C=O stretch, C-F stretch
cyclopropanecarboxylic acid	3600-2500 (broad), 1701, 1425, 1225	O-H stretch, C=O stretch, C-H bend, C-O stretch

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2,2-Difluorocyclopropanecarboxylic acid	122	77 ([M-COOH] ⁺)
cyclopropanecarboxylic acid	86	68, 41

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are the detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the carboxylic acid sample was dissolved in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a 5 mm NMR tube.^[1] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. For each sample, 16 scans were accumulated.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz instrument, operating at a frequency of 100 MHz. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a relaxation delay of 2 seconds. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid carboxylic acid was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid samples, a thin film was prepared between two KBr plates.

Data Acquisition: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. The spectra were collected over a range of 4000 to 400

cm^{-1} with a resolution of 4 cm^{-1} . Each spectrum was an average of 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

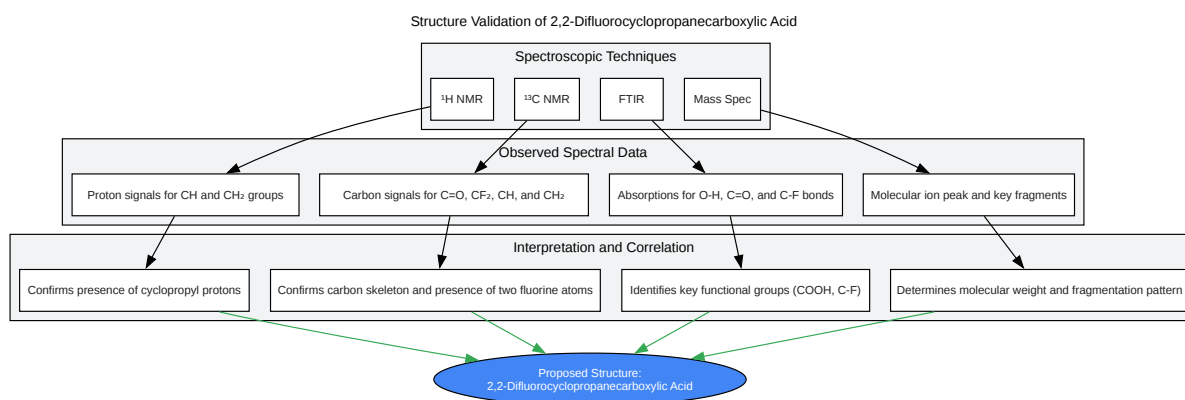
Mass Spectrometry (MS)

Ionization Method: Electron ionization (EI) was employed for the mass spectrometric analysis of the carboxylic acids. In this technique, the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

Data Acquisition: Mass spectra were obtained using a mass spectrometer with a quadrupole analyzer. The electron energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 10 to 200 amu. The instrument was calibrated using perfluorotributylamine (PFTBA).

Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **2,2-Difluorocyclopropanecarboxylic acid** using the obtained spectroscopic data.

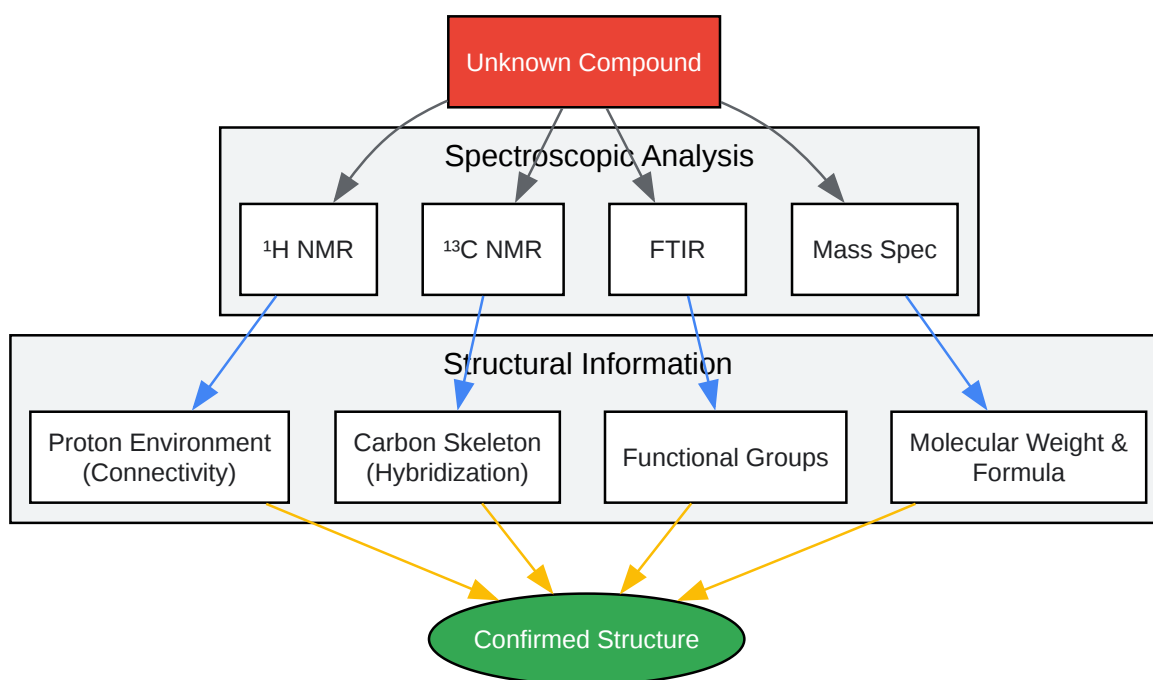


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Caption: Workflow for spectroscopic validation.

Signaling Pathway of Spectroscopic Information

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the final chemical structure.



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Caption: Complementary spectroscopic information flow.

By integrating the data from these orthogonal spectroscopic techniques, a definitive structural assignment for **2,2-Difluorocyclopropanecarboxylic acid** is achieved, providing a solid foundation for its application in drug discovery and development.

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References

- 1. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
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